molecular formula C27H31NO4S B560129 PF-543 CAS No. 1415562-82-1

PF-543

Cat. No.: B560129
CAS No.: 1415562-82-1
M. Wt: 465.6 g/mol
InChI Key: NPUXORBZRBIOMQ-RUZDIDTESA-N
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Description

PF-543 is a potent and selective inhibitor of sphingosine kinase 1, an enzyme that catalyzes the production of sphingosine-1-phosphate from sphingosine. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of cancer and inflammatory diseases .

Chemical Reactions Analysis

Types of Reactions

PF-543 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups .

Mechanism of Action

PF-543 exerts its effects by selectively inhibiting sphingosine kinase 1, thereby reducing the production of sphingosine-1-phosphate. This inhibition disrupts various cellular processes, including cell growth, survival, and migration. The molecular targets and pathways involved include the sphingosine-1-phosphate receptor and downstream signaling pathways that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PF-543

This compound stands out due to its high selectivity for sphingosine kinase 1 and its potent inhibitory effects. Unlike other inhibitors, this compound has a unique non-lipid structure that contributes to its specificity and efficacy .

Properties

IUPAC Name

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO4S/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUXORBZRBIOMQ-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735359
Record name [(2R)-1-{[4-({3-[(Benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-82-1
Record name [(2R)-1-{[4-({3-[(Benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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